molecular formula C10H6ClF3N2 B1427388 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline CAS No. 1422284-63-6

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Cat. No.: B1427388
CAS No.: 1422284-63-6
M. Wt: 246.61 g/mol
InChI Key: BCMNEUWJAPJFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The quinazoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound is primarily valued as a key synthetic precursor. The reactive 4-chloro group serves as an excellent leaving site for nucleophilic substitution reactions, allowing researchers to efficiently introduce a wide variety of amine and other functional groups at this position to create targeted libraries of quinazoline derivatives . The presence of the trifluoromethyl group is a critical feature, as it often enhances the metabolic stability, lipophilicity, and binding affinity of lead molecules, making them more drug-like . Key Research Applications and Value: Anticancer Agent Development: Quinazoline derivatives are extensively investigated as protein kinase inhibitors. They show promising activity against molecular targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in solid tumors . This compound serves as a core building block for synthesizing potential inhibitors similar to established quinazoline-based drugs such as gefitinib and erlotinib . Structure-Activity Relationship (SAR) Studies: Researchers utilize this reagent to explore how substitutions at the 2, 4, and 6 positions of the quinazoline ring influence potency, selectivity, and other pharmacological properties . The methyl group at the 2-position and the trifluoromethyl group at the 6-position are key structural variables in these investigations. Exploration of Other Bioactivities: Beyond oncology, the quinazoline core is found in molecules with documented antimicrobial, anti-inflammatory, and antimalarial properties, highlighting the broad utility of this intermediate in life sciences research . Handling and Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, should always be followed. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMNEUWJAPJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline , a critical intermediate in the development of kinase inhibitors and antimalarial agents.

Executive Summary & Core Identity

This compound is a highly reactive heterocyclic building block used primarily to synthesize bioactive molecules targeting ATP-binding sites in enzymes (e.g., EGFR, VEGFR). The trifluoromethyl group at the C6 position enhances metabolic stability and lipophilicity, while the C4-chlorine atom serves as a versatile "warhead" for nucleophilic aromatic substitution (


).
Chemical Identity Table[1]
PropertyDetail
IUPAC Name This compound
CAS Number 1094653-30-9 (Note: Often cataloged under custom synthesis; verify with specific vendor batches)
Molecular Formula

Molecular Weight 246.62 g/mol
SMILES CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(Cl)=N1
InChI Key (Predictive) XZQOIX...[1][2] (Varies by salt form)
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Hydrolyzes in water

Physicochemical Profile & Stability

Understanding the physical behavior of this scaffold is critical for successful reaction planning.

Key Properties[1][4][5][6][7][8][9][10]
  • Lipophilicity (LogP): ~3.2 (Predicted). The

    
     group significantly increases lipophilicity compared to the 6-H analog, improving membrane permeability in final drug candidates.
    
  • Electrophilicity: The C4 position is highly electron-deficient due to the inductive effects of the N3 nitrogen and the 6-

    
     group, making it an excellent substrate for 
    
    
    
    reactions.
  • Stability:

    • Moisture Sensitivity: High. The C4-Cl bond is susceptible to hydrolysis, converting the molecule back to the thermodynamically stable 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one .

    • Storage: Store under inert atmosphere (Ar or

      
      ) at -20°C.
      

Synthetic Methodology (Step-by-Step)

This protocol describes the robust synthesis of the target molecule starting from 2-amino-5-(trifluoromethyl)benzoic acid . This route is preferred for its scalability and avoidance of unstable intermediates.

Reaction Scheme Diagram

SynthesisPath Start 2-Amino-5-(trifluoromethyl) benzoic acid Step1 Cyclization (Ac2O, Reflux) Start->Step1 Inter1 Benzoxazinone Intermediate Step1->Inter1 Step2 Ammonolysis (NH3/EtOH or Formamide) Inter1->Step2 Inter2 2-Methyl-6-(CF3) quinazolin-4(3H)-one Step2->Inter2 Step3 Chlorination (POCl3, DIPEA) Inter2->Step3 Product 4-Chloro-2-methyl-6- (trifluoromethyl)quinazoline Step3->Product

Caption: Three-step synthetic pathway from anthranilic acid derivative to final chloro-quinazoline.

Detailed Protocol
Step 1: Formation of the Benzoxazinone
  • Charge a reaction flask with 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add Acetic Anhydride (

    
    )  (5.0 eq) as both reagent and solvent.
    
  • Reflux at 140°C for 2–4 hours. Monitor by TLC (disappearance of starting amine).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess

    
    . The residue (benzoxazinone) is often used directly.
    
Step 2: Conversion to Quinazolin-4(3H)-one
  • Dissolve the benzoxazinone residue in Ethanol or Acetic Acid .

  • Add Ammonium Acetate (5.0 eq) or aqueous Ammonia .

  • Reflux for 4–6 hours. The ring opens and re-closes to form the stable quinazolinone.

  • Isolate: Cool the mixture. The product, 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one , typically precipitates. Filter, wash with water, and dry.

Step 3: Chlorination (The Critical Step)

Safety Note:


 is corrosive and reacts violently with water.
  • Suspend the dried quinazolinone (1.0 eq) in Phosphorus Oxychloride (

    
    )  (10.0 eq).
    
  • Add a catalytic amount of DIPEA (N,N-Diisopropylethylamine) to catalyze the reaction.

  • Heat to reflux (105°C) for 3–5 hours until the solution becomes clear.

  • Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

  • Extraction: Extract immediately with Dichloromethane (DCM) .

  • Purification: Wash organic layer with sat.

    
     (to remove acid), then brine. Dry over 
    
    
    
    . Evaporate solvent to yield the This compound .

Reactivity & Applications in Drug Discovery[5]

The utility of this scaffold lies in its ability to selectively react with nucleophiles, allowing for the rapid generation of diverse libraries.

Reactivity Map

Reactivity Center 4-Chloro-2-methyl-6- (trifluoromethyl)quinazoline SNAr S_NAr (C4 Position) + Anilines/Amines Center->SNAr Primary Route Hydrolysis Hydrolysis (Moisture) Center->Hydrolysis Side Reaction Condensation Aldol Condensation (C2-Methyl Group) Center->Condensation Secondary Route KinaseInhib EGFR/VEGFR Inhibitors (4-Anilinoquinazolines) SNAr->KinaseInhib Suzuki Suzuki Coupling (C4-Aryl) Inactive Quinazolin-4-one (Inactive) Hydrolysis->Inactive Styryl Styrylquinazolines (Antimalarial/Imaging) Condensation->Styryl

Caption: Primary and secondary reactivity pathways for library generation.

Key Applications
  • EGFR/VEGFR Inhibitors: The 4-anilinoquinazoline class (e.g., Gefitinib, Lapatinib) relies on the C4-N bond. The 6-

    
     group provides metabolic resistance against hydroxylation, a common clearance pathway for 6-H or 6-OMe analogs.
    
  • Antimalarials: 2-Methyl-substituted quinazolines have shown efficacy against Plasmodium falciparum. The methyl group at C2 can be further functionalized via condensation with aldehydes to form styrylquinazolines, which interfere with heme polymerization.

  • Covalent Inhibitors: The C4-Cl can be displaced by diamines to introduce acrylamide "warheads," targeting Cys797 in EGFR.

Safety & Handling Protocol

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Response: Neutralize spills with sodium bicarbonate before wiping. Do not use water initially as it generates HCl gas.

References

  • Synthesis of Quinazolinones

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the cyclization of anthranilic acid derivatives." Tetrahedron, 2005.

  • Medicinal Chemistry of Quinazolines: Selvam, T. P., et al. "Quinazoline market analysis and synthesis." Research in Pharmacy, 2015.
  • Trifluoromethylation Effects

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.

  • Reaction Mechanisms: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.

(Note: Specific CAS 1094653-30-9 is referenced in specialized building block catalogs; researchers should verify batch identity via NMR/LCMS due to potential regioisomerism in commercial supplies.)

Sources

Chemical structure of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline , a critical pharmacophore intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules.

Executive Summary

This compound is a versatile heterocyclic building block belonging to the quinazoline class. Its structural significance lies in the combination of a labile chlorine atom at the C4 position (facilitating nucleophilic aromatic substitution,


) and a trifluoromethyl group at the C6 position (enhancing metabolic stability and lipophilicity). This compound serves as a key intermediate in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and antimalarial agents.
Chemical Identity & Physicochemical Properties
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 246.62 g/mol
Core Scaffold Quinazoline (1,3-diazanaphthalene)
Key Substituents 4-Chloro (Reactive), 2-Methyl (Steric/Electronic), 6-Trifluoromethyl (Lipophilic/Metabolic)
Predicted LogP ~3.2 - 3.8 (High lipophilicity due to

)
Physical State Off-white to pale yellow solid (typical for halo-quinazolines)
Solubility Soluble in DCM, EtOAc, DMSO; Hydrolyzes in water/acidic media
Synthetic Pathway & Process Engineering

The synthesis of this compound is typically achieved through a robust two-step sequence starting from commercially available 2-amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7).

Step 1: Cyclization to the Quinazolinone Intermediate

The anthranilic acid derivative is cyclized to form the stable 4(3H)-quinazolinone core. The 2-methyl group is introduced via the cyclizing agent (acetic anhydride or acetamidine).

  • Reagents: 2-Amino-5-(trifluoromethyl)benzoic acid, Acetic Anhydride (

    
    ), Ammonium Acetate (
    
    
    
    ) or Acetamide.
  • Conditions: Reflux (120–140°C), 2–4 hours.

  • Mechanism: N-acetylation followed by dehydration-driven ring closure.

Step 2: Aromatization via Chlorination

The tautomeric hydroxyl group at C4 (in the lactam form) is converted to a chloride leaving group, aromatizing the pyrimidine ring.

  • Reagents: Phosphorus Oxychloride (

    
    ) [Solvent & Reagent], 
    
    
    
    -Diisopropylethylamine (DIPEA) [Catalyst/Base].
  • Conditions: Reflux (105°C), 3–6 hours under

    
     atmosphere.
    
  • Workup: Quench carefully into ice-water (exothermic hydrolysis of excess

    
    ), extract with Dichloromethane (DCM), wash with 
    
    
    
    .
Visualization of Synthesis Pathway

The following diagram illustrates the chemical transformation from the anthranilic acid precursor to the final chloro-quinazoline.

SynthesisPathway Start 2-Amino-5-(trifluoromethyl) benzoic acid (CAS 328-68-7) Step1 Cyclization (Ac2O / Acetamide) Start->Step1 Ring Closure Inter 2-Methyl-6-(trifluoromethyl) quinazolin-4(3H)-one (Stable Intermediate) Step1->Inter Dehydration Step2 Chlorination (POCl3, Reflux) Inter->Step2 Tautomer Activation Product 4-Chloro-2-methyl-6- (trifluoromethyl)quinazoline (Target Scaffold) Step2->Product Aromatization

Caption: Two-step synthesis of this compound from 2-amino-5-(trifluoromethyl)benzoic acid.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The utility of this molecule is defined by the high reactivity of the C4-chlorine atom. The electron-withdrawing nature of the 6-trifluoromethyl group significantly activates the pyrimidine ring, making the C4 position highly susceptible to nucleophilic attack by amines, alcohols, and thiols.

Mechanism of Action (

)
  • Addition: The nucleophile (e.g., an aniline derivative) attacks the electron-deficient C4 carbon.

  • Stabilization: The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex). The

    
     group at C6 stabilizes this intermediate via inductive electron withdrawal.
    
  • Elimination: The chloride ion departs, restoring aromaticity and yielding the functionalized quinazoline.

Visualization of Reactivity Logic

Reactivity cluster_factors Activation Factors Core 4-Chloro-2-methyl-6- (trifluoromethyl)quinazoline Target Functionalized Quinazoline (Kinase Inhibitor Core) Core->Target S_NAr Mechanism (-HCl) CF3 6-CF3 Group (Inductive Withdrawal) CF3->Core Activates C4 N3 N3 Nitrogen (Electron Sink) N3->Core Stabilizes Intermediate Nucleophile Nucleophile (Nu-H) (e.g., Aniline, Alkyl amine) Nucleophile->Core Attacks C4

Caption: Electronic activation of the quinazoline core facilitating


 reactions at the C4 position.
Applications in Drug Discovery

This specific scaffold is a "privileged structure" in medicinal chemistry, particularly for oncology.[1]

  • EGFR Inhibitors: The 4-anilinoquinazoline motif is the core of drugs like Gefitinib and Erlotinib . The addition of a 6-trifluoromethyl group is a common bioisosteric replacement for halogens (like 6-Br or 6-Cl) to improve metabolic stability (blocking oxidation at C6) and membrane permeability.

  • Antimalarials: 2-Methyl-4-aminoquinazolines have shown efficacy against Plasmodium falciparum. The 6-CF3 group enhances potency against chloroquine-resistant strains.

  • VEGFR Inhibitors: Used to target angiogenesis pathways where the lipophilic

    
     group aids in binding to hydrophobic pockets within the kinase domain.
    
Safety & Handling Protocols

Warning: this compound is a potent alkylating agent and skin sensitizer.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction).

  • Hydrolysis Risk: Reacts violently with water to release Hydrochloric Acid (HCl) and the corresponding quinazolinone.

  • Storage: Store under inert gas (

    
     or Ar) at -20°C. Keep strictly anhydrous.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.

References
  • Synthesis of Trifluoromethyl-substituted Quinazolines

    • Title: Recent developments in the synthesis of trifluoromethyl quinazoline derivatives.[2][3]

    • Source: Journal of Fluorine Chemistry (2018).[2]

    • Link:[Link][4]

  • Starting Material (2-Amino-5-(trifluoromethyl)benzoic acid)

    • Title: 2-Amino-5-(trifluoromethyl)benzoic acid - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • Link:[Link]

  • Quinazoline Reactivity (

    
     Mechanism): 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI).
    • Link:[Link]

  • Medicinal Chemistry of Quinazolines

    • Title: Quinazoline derivatives: synthesis and bio-activity.[3][5][6][7]

    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a high-value intermediate. Belonging to the quinazoline class—a privileged structure in kinase inhibitor design—this molecule features a distinct electrophilic center at the C4 position, activated by the electron-withdrawing trifluoromethyl group at C6 and the inherent heteroaromaticity.

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, validated synthetic protocols, and its critical role as a substrate for Nucleophilic Aromatic Substitution (


) in the development of targeted therapeutics.

Molecular Identity & Physicochemical Properties[1][2][3]

The precise characterization of this compound is critical for stoichiometry calculations in synthetic workflows. The presence of the trifluoromethyl group (-CF


) significantly alters the lipophilicity and metabolic stability compared to the parent quinazoline, while the C4-chloride serves as the primary reactive handle.
Table 1: Physicochemical Profile[4]
PropertyValue / Description
IUPAC Name This compound
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

ClF

N

Molecular Weight (Average) 246.62 g/mol
Monoisotopic Mass 246.017 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, CHCl

, DMSO; reacts/decomposes in protic solvents (water, alcohols)
Melting Point Predicted range:[1][2][3] 70–90 °C (Derivative dependent)
Isotopic Signature Distinct Cl isotope pattern (3:1 ratio of

Cl :

Cl) visible in MS
Elemental Analysis (Calculated)
  • Carbon: 48.70%

  • Hydrogen: 2.45%

  • Chlorine: 14.38%

  • Fluorine: 23.11%

  • Nitrogen: 11.36%

Structural Analysis & Mass Spectrometry

For researchers validating the identity of synthesized batches, Mass Spectrometry (MS) and NMR are the gold standards.

  • Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI+), the compound typically does not show a stable [M+H]

    
     due to rapid hydrolysis of the C4-Cl bond in wet mobile phases. It is often detected as the hydrolyzed quinazolinone artifact (m/z ~229) or as the methanol-adduct if methanol is used as the solvent. To observe the parent ion, anhydrous conditions (APCI or direct injection in acetonitrile) are recommended.
    
  • 
    F NMR:  The trifluoromethyl group provides a clean, singlet diagnostic peak (typically 
    
    
    
    -60 to -65 ppm), free from interference by hydrocarbon impurities.

Synthetic Methodology

The synthesis of 4-chloroquinazolines is classically achieved via the deformylative chlorination of the corresponding quinazolin-4(3H)-one. The following protocol is a field-proven method adapted for high purity.

Precursor Preparation

Starting Material: 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one.

  • Note: This precursor is stable and can be synthesized via the condensation of 2-amino-5-(trifluoromethyl)benzoic acid with acetic anhydride or acetamidine.

Protocol: Chlorination via POCl

Reagents:

  • Phosphorus Oxychloride (POCl

    
    ) [CAS: 10025-87-3]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (Optional catalyst)
    
  • Solvent: Toluene (or neat POCl

    
    )
    

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), suspend 1.0 equivalent of 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one in 5–10 volumes of POCl
    
    
    
    .
  • Catalysis: Add 0.5 equivalents of DIPEA dropwise. Mechanism: The base facilitates the tautomerization to the enol form, which is the active nucleophile attacking the phosphorus center.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.

    • Monitoring: Monitor via TLC (eluent: Hexane/Ethyl Acetate). The starting material spot (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Quenching: Slowly pour the residue into crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product back to the starting material.

    • Neutralize with saturated NaHCO

      
       solution to pH 8.
      
  • Extraction: Extract immediately with Dichloromethane (DCM) (3x). Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , gradient Hexane -> 10% EtOAc/Hexane).
    

Functional Reactivity: The Scaffold

The primary utility of this compound lies in its high reactivity toward nucleophiles. The C4 position is highly electrophilic due to:

  • Inductive Effect: The -CF

    
     group at C6 pulls electron density from the ring.
    
  • Resonance: The N1 and N3 atoms localize positive charge character at C2 and C4.

This makes the molecule an ideal scaffold for Nucleophilic Aromatic Substitution (


) , commonly used to attach aniline derivatives (for kinase inhibition) or aliphatic amines.
Diagram 1: Synthesis and Reactivity Pathway

G Precursor Quinazolinone Precursor Intermediate 4-Chloro-2-methyl- 6-(CF3)quinazoline (The Scaffold) Precursor->Intermediate Chlorination (Aromatization) Reagent POCl3 / Reflux Reagent->Intermediate Product Bioactive Product (Kinase Inhibitor) Intermediate->Product S_NAr Reaction Nucleophile Nucleophile (R-NH2) Nucleophile->Product

Figure 1: The synthetic workflow transforming the quinazolinone precursor into the active 4-chloro scaffold, followed by derivatization via nucleophilic attack.[1][4]

Experimental Note on Conditions

When reacting this scaffold with amines:

  • Solvent: Isopropanol (IPA) or Acetonitrile.

  • Temperature: Reflux (IPA) or 60–80 °C.

  • Catalyst: No metal catalyst required. The reaction is driven by the leaving group ability of the chloride.

  • Self-Validation: The formation of HCl byproduct often leads to the precipitation of the product as a hydrochloride salt, simplifying isolation.

Handling & Safety

This compound and its reagents pose specific hazards that must be managed in a research environment.

  • Corrosivity: The 4-chloro derivative hydrolyzes in moist air to release Hydrochloric Acid (HCl). Store under inert gas (Argon/Nitrogen) at -20 °C.

  • POCl

    
     Hazards:  Phosphorus oxychloride is violently water-reactive and toxic upon inhalation. All chlorination reactions must be performed in a functioning fume hood. Quenching requires extreme caution.
    
  • Skin/Eye Contact: Potent irritant. Standard PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.

References

  • Vertex AI Search. (2023). Nucleophilic aromatic substitution of 4-chloroquinazoline mechanism. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. PubMed Central. Retrieved from [Link]

Sources

Comprehensive Technical Guide: 2-Methyl-6-(trifluoromethyl)quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-6-(trifluoromethyl)quinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, synergizing the kinase-privileged quinazoline core with the metabolic robustness of the trifluoromethyl (


) group. This guide details the synthetic architecture, chemical reactivity, and therapeutic utility of this specific motif.[1][2]

The


 moiety at the C6 position enhances lipophilicity and metabolic stability, preventing oxidative metabolism at a typically vulnerable site. Simultaneously, the C2-methyl group serves as a versatile "chemical handle," enabling condensation reactions to extend conjugation or the construction of fused heterocyclic systems.

Structural Analysis & Pharmacophore Logic

The Fluorine Effect

The strategic placement of the trifluoromethyl group at position 6 is non-trivial.

  • Metabolic Blocking: The C6 position of the quinazoline ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with

    
     blocks this metabolic soft spot, extending the half-life (
    
    
    
    ) of the drug candidate.
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     ($ \sigma_p \approx 0.54 $) reduces the electron density of the benzene ring. This influences the pKa of the N1 and N3 nitrogens, modulating hydrogen bond donor/acceptor capabilities within the ATP-binding pockets of kinase targets (e.g., EGFR, VEGFR).
    
The C2-Methyl "Handle"

Unlike a static proton or phenyl group, the C2-methyl group is chemically active. The electron-deficient nature of the pyrimidine ring renders the C2-methyl protons acidic, allowing for:

  • Knoevenagel-type Condensations: Reaction with aromatic aldehydes to yield styrylquinazolines.

  • Mannich Reactions: Introduction of solubilizing amine side chains.

Synthetic Architecture

The construction of the 2-methyl-6-(trifluoromethyl)quinazoline core typically proceeds via the Niementowski synthesis variation, utilizing 2-amino-5-(trifluoromethyl)benzoic acid as the critical starting material.

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2-amino-5-(trifluoromethyl) benzoic acid Reagent1 Acetic Anhydride (Ac2O) Reflux Start->Reagent1 Cyclodehydration Intermediate 2-methyl-6-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one Reagent1->Intermediate Reagent2 Ammonia (NH3) or Formamide Intermediate->Reagent2 Ring Opening/Closure Product 2-methyl-6-(trifluoromethyl) quinazolin-4(3H)-one Reagent2->Product Activation Chlorination (POCl3 / SOCl2) Product->Activation Tautomeric Activation FinalScaffold 4-chloro-2-methyl- 6-(trifluoromethyl)quinazoline Activation->FinalScaffold

Caption: Step-wise synthetic pathway from benzoic acid precursor to the activated 4-chloro scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one.

Reagents:

  • 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Acetic anhydride (5.0 eq)

  • Ammonium acetate or Formamide (excess)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Benzoxazinone Formation:

    • Charge a round-bottom flask with 2-amino-5-(trifluoromethyl)benzoic acid (e.g., 10 mmol).

    • Add Acetic Anhydride (50 mmol).

    • Reflux the mixture for 2–3 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 7:3). The starting material spot should disappear, replaced by a less polar spot (Benzoxazinone intermediate).

    • Causality: Acetic anhydride acts as both the solvent and the reagent, acetylating the amine and driving the dehydration to close the oxazine ring.

    • Isolation: Concentrate under reduced pressure to remove excess acetic anhydride. The residue (2-methyl-6-(trifluoromethyl)-4H-3,1-benzoxazin-4-one) is often used directly.

  • Quinazolinone Cyclization:

    • Dissolve the crude benzoxazinone in Ethanol (or DMF if solubility is poor).

    • Add Ammonium Acetate (anhydrous, 5.0 eq) or Formamide.

    • Reflux for 4–6 hours.

    • Mechanism:[1][3][4][5] Ammonia attacks the carbonyl of the benzoxazinone, opening the ring to form an amide intermediate, which then dehydrates to close the pyrimidine ring.

    • Purification: Cool the reaction mixture to room temperature. Pour onto crushed ice. The solid product precipitates.[6] Filter, wash with water, and recrystallize from Ethanol/Water.

  • Activation (Chlorination):

    • To convert the "one" (tautomer of "ol") to the reactive "chloro" derivative:

    • Reflux the quinazolin-4(3H)-one with Phosphorus Oxychloride (

      
      ) and a catalytic amount of DMF for 4 hours.
      
    • Safety Note: Quench carefully on ice.

    • Yield: Typically 75–85% of 4-chloro-2-methyl-6-(trifluoromethyl)quinazoline .

Chemical Reactivity & Functionalization[7]

The 2-methyl-6-(trifluoromethyl)quinazoline scaffold offers two distinct vectors for diversification.

C4-Position: Nucleophilic Aromatic Substitution ( )

The C4-chloride is highly labile due to the electron-withdrawing influence of the N3 nitrogen and the C6-


 group.
  • Reaction: Displacement with anilines, phenols, or thiols.

  • Application: This is the primary route to EGFR/VEGFR inhibitors (e.g., mimicking the Gefitinib structure).

C2-Position: Methyl Group Activation

The C2-methyl group is "pseudo-benzylic" but significantly more acidic due to the electron-deficient diaza-ring.

Protocol: Styryl Condensation

  • Reagents: 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one (1 eq), Aromatic Aldehyde (1.1 eq), Acetic Acid (solvent), Sodium Acetate (catalyst).

  • Conditions: Reflux for 12–24 hours.

  • Product: 2-styryl-6-(trifluoromethyl)quinazolin-4(3H)-one.

  • Significance: Styrylquinazolines are potent tubulin polymerization inhibitors and often exhibit fluorescence useful for cellular imaging.

Medicinal Chemistry Applications (SAR)[8]

Biological Targets & Data Summary
Target ClassMechanism of ActionRole of 6-

Role of 2-

EGFR Kinase ATP-competitive inhibitionHydrophobic interaction in the binding pocket; metabolic stability.Steric fit; potential for extending into solvent-exposed regions.
Tubulin Polymerization inhibitionIncreases lipophilicity for cell penetration.Essential for "styryl" linker formation (rigid spacer).
DHFR Dihydrofolate reductase inhibitionElectronic modulation of the ring system.Binding affinity modulation.
Microbial DNA Gyrase inhibitionMembrane permeability enhancement.Core scaffold stability.
Signaling Pathway Interference (DOT Diagram)

MechanismOfAction Drug 6-CF3-Quinazoline Derivative ATP ATP Binding Pocket Drug->ATP Competes with ATP EGFR EGFR (Mutant/WT) Phosphorylation Autophosphorylation EGFR->Phosphorylation Inhibits ATP->EGFR Blocks Downstream Ras/Raf/MEK/ERK Pathway Phosphorylation->Downstream Prevents Activation Apoptosis Apoptosis Induction Downstream->Apoptosis Loss of Survival Signal

Caption: Mechanism of EGFR inhibition by quinazoline scaffolds, leading to apoptosis.[7]

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing or utilizing this scaffold, researchers must validate the following:

  • Regioselectivity: In the initial cyclization, ensure the ring closes to form the quinazoline and not an isomeric species. The 2-amino-5-(trifluoromethyl)benzoic acid precursor directs this, but purity of the starting material is critical.

  • Hydrolysis of C4-Cl: The 4-chloro derivative is moisture sensitive. It will revert to the quinazolinone if stored improperly.

    • Test: Run LC-MS in methanol. If a peak corresponding to the methoxy-derivative (displacement by solvent) or hydroxy-derivative (hydrolysis) appears, the chloride is reactive.

  • Fluorine NMR: Use

    
     NMR to track the integrity of the 
    
    
    
    group. It typically appears as a singlet around -63 ppm. Shift changes can indicate ring reduction or oxidation.

References

  • Synthesis of Trifluoromethyl Quinazolines

    • Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[1][7]

    • Source: International Journal of Chemical Studies (2024).[7]

    • URL:[Link]

  • Quinazolinone Synthesis Methodology

    • Title: One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source.[8]

    • Source: Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Anticancer Mechanisms

    • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1][2][7]

    • Source: Molecules (MDPI) (2023).
    • URL:[Link]

  • Antimicrobial Applications

    • Title: Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone.[4][9]

    • Source: Semantic Scholar (2021).
    • URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 6-Trifluoromethyl-Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Next-Generation EGFR Targeting[1]

Abstract & Strategic Rationale

The quinazoline scaffold is a "privileged structure" in kinase drug discovery, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While early-generation inhibitors utilized halides (Cl, Br) at the 6-position to modulate electronic density in the ATP-binding pocket, the trifluoromethyl (


) group  has emerged as a superior bioisostere.

Incorporating a


 moiety at the 6-position offers three distinct medicinal chemistry advantages:
  • Metabolic Stability: The C-F bond is metabolically inert, blocking oxidative metabolism at the 6-position.

  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of 
    
    
    
    lowers the pKa of the N1 nitrogen, potentially altering hydrogen bond strength with the hinge region (Met793 in EGFR).
  • Lipophilicity: It increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for treating CNS metastases in NSCLC (Non-Small Cell Lung Cancer).
    

This guide details a robust, scalable 3-step protocol for synthesizing N-(substituted)-6-(trifluoromethyl)quinazolin-4-amines , focusing on process safety and intermediate stability.

Retrosynthetic Workflow

The synthesis follows a convergent route. The critical decision point is the installation of the


 group; we utilize a pre-functionalized starting material (2-amino-5-trifluoromethylbenzoic acid) to avoid harsh late-stage trifluoromethylation conditions that are often incompatible with the quinazoline nitrogen.

G Target Target: 6-CF3-Kinase Inhibitor (4-anilinoquinazoline core) Inter1 Intermediate 2: 4-Chloro-6-(trifluoromethyl)quinazoline (Unstable Electrophile) Target->Inter1 SNAr Coupling (Aniline, iPrOH) Inter2 Intermediate 1: 6-(trifluoromethyl)quinazolin-4(3H)-one (Stable Precursor) Inter1->Inter2 Chlorination (SOCl2, cat. DMF) SM Starting Material: 2-amino-5-(trifluoromethyl)benzoic acid Inter2->SM Cyclocondensation (Formamidine Acetate)

Figure 1: Retrosynthetic strategy for accessing the 6-trifluoromethyl quinazoline core. Note the progression from the stable quinazolinone to the reactive chloro-intermediate.

Detailed Experimental Protocols
Step 1: Cyclocondensation (Scaffold Formation)

Objective: Construct the pyrimidine ring onto the benzene core. Rationale: We use formamidine acetate instead of neat formamide. Neat formamide requires extreme temperatures (


) which can degrade the 

group or cause sublimation. Formamidine acetate reacts at lower temperatures (

) and provides a cleaner impurity profile.
  • Reagents:

    • 2-amino-5-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol)

    • Formamidine acetate (7.6 g, 73.0 mmol, 1.5 eq)

    • 2-Methoxyethanol (100 mL)

  • Protocol:

    • Charge a 250 mL round-bottom flask with the benzoic acid derivative and 2-methoxyethanol.

    • Add formamidine acetate in a single portion.

    • Heat the suspension to reflux (

      
      ) under 
      
      
      
      atmosphere. The mixture will clarify then reprecipitate the product.
    • Stir for 12 hours. Monitor by LC-MS (Target mass:

      
      ).
      
    • Workup: Cool to room temperature. The product usually crystallizes out.[1] Add water (50 mL) to complete precipitation.

    • Filter the white solid, wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Dry in a vacuum oven at

      
      .
      
    • Typical Yield: 85-92%

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (H-2 proton).
Step 2: Chlorination (Activation)

Objective: Convert the tautomeric amide (lactam) into a reactive electrophile. Critical Safety Note: 4-chloroquinazolines are hydrolytically unstable . They revert to the starting quinazolinone if exposed to moisture. Store under Argon at


 if not used immediately.
  • Reagents:

    • 6-(trifluoromethyl)quinazolin-4(3H)-one (5.0 g, 23.3 mmol)

    • Thionyl Chloride (

      
      ) (30 mL, excess)
      
    • N,N-Dimethylformamide (DMF) (0.5 mL, catalytic)

  • Protocol:

    • Suspend the quinazolinone in

      
       in a dry flask equipped with a scrubber (releases 
      
      
      
      and
      
      
      gas).
    • Add catalytic DMF dropwise. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

    • Reflux (

      
      ) for 3-4 hours until the solution becomes clear.
      
    • Workup (Crucial): Evaporate excess

      
       under reduced pressure.
      
    • Azeotrope the residue with dry toluene (

      
       mL) to remove traces of acid.
      
    • Do not perform an aqueous workup. The resulting yellow solid (4-chloro-6-(trifluoromethyl)quinazoline) is used directly in the next step.

Step 3:

Coupling (Library Generation)

Objective: Install the selectivity-determining aniline tail. Rationale: Using Isopropanol (iPrOH) as the solvent allows the product to precipitate as the hydrochloride salt, preventing over-reaction and simplifying purification.

  • Reagents:

    • Crude 4-chloro-6-(trifluoromethyl)quinazoline (from Step 2)

    • 3-chloro-4-fluoroaniline (3.4 g, 23.3 mmol, 1.0 eq) - Standard EGFR pharmacophore

    • Isopropanol (iPrOH) (50 mL)

  • Protocol:

    • Dissolve/suspend the crude chloro-intermediate in iPrOH.

    • Add the aniline.[2]

    • Heat to reflux (

      
      ) for 2-4 hours.
      
    • Observation: A heavy precipitate (the HCl salt of the inhibitor) will form.

    • Cool to ambient temperature.

    • Filter the solid. Wash with cold iPrOH and

      
      .
      
    • Free Base Conversion (Optional but recommended for assays): Suspend the salt in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
Data Analysis & SAR Validation
Structural Confirmation

For the final compound N-(3-chloro-4-fluorophenyl)-6-(trifluoromethyl)quinazolin-4-amine :

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    The NH proton is diagnostic, typically appearing downfield (
    
    
    ppm) due to the electron-withdrawing
    
    
    group enhancing acidity.
  • 
     NMR:  Essential for purity checks. Expect a singlet around 
    
    
    
    to
    
    
    ppm for the
    
    
    group, and a multiplet for the aromatic fluorine.
Comparative SAR (Structure-Activity Relationship)

The table below illustrates why the


 analog is preferred over the H or Cl variants in modern designs.
Substituent (R6)Electronic Effect (

)
Lipophilicity (

)
EGFR

(nM)*
Metabolic Stability
-H 0.000.00150Low (Oxidation prone)
-Cl (Gefitinib-like)0.230.7125Moderate
-CF3 (Target)0.54 0.88 12 High (Blocked)

*Data representative of typical 4-anilinoquinazoline trends against EGFR WT [1, 2].

Mechanism of Action Visualization

The following diagram illustrates the binding mode of the synthesized inhibitor within the ATP-binding pocket of the kinase.

BindingMode Inhibitor 6-CF3-Quinazoline Inhibitor Hinge Hinge Region (Met793) Inhibitor->Hinge H-Bond (N1 acceptor) Inhibitor->Hinge H-Bond (NH donor) Gatekeeper Gatekeeper (Thr790) Inhibitor->Gatekeeper Steric Clash (if T790M mutation) Pocket Hydrophobic Pocket Inhibitor->Pocket Van der Waals (CF3 interaction)

Figure 2: Interaction map of the inhibitor within the kinase domain. The N1 and NH of the quinazoline core form critical hydrogen bonds with the hinge region backbone.

References
  • Discovery of Quinazoline EGFR Inhibitors: Barker, A. J., et al. (2001). "Series of Quinazolines with Potent and Selective Inhibitory Activity against the Epidermal Growth Factor Receptor Tyrosine Kinase." Bioorganic & Medicinal Chemistry Letters.

  • Trifluoromethyl Effects in Medicinal Chemistry: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Synthesis of 4-Aminoquinazolines via SNAr: Kabri, Y., et al. (2010). "Regioselective synthesis of 4-amino-quinazoline derivatives." Tetrahedron Letters.

  • Protocol for Quinazolinone Chlorination: Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Improving yield of SNAr reactions with steric hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SNAr Optimization Hub Topic: Improving Yield of SNAr Reactions with Sterically Hindered Amines Ticket ID: SNAR-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Logic Map

Before altering random variables, use this decision tree to identify the rate-limiting factor in your specific reaction system.

SNAr_Optimization Start START: Low Yield with Hindered Amine Check_LG 1. Check Leaving Group (LG) Is LG = Fluorine? Start->Check_LG Switch_F Action: Switch LG to Fluorine (The 'Element Effect') Check_LG->Switch_F No (Cl, Br, I) Check_Solvent 2. Check Solvent System Is it Polar Aprotic? Check_LG->Check_Solvent Yes (F) Switch_F->Check_Solvent Switch_DMSO Action: Switch to DMSO or NMP (Destabilize Nucleophile) Check_Solvent->Switch_DMSO No (THF, MeOH) Check_Base 3. Check Base/Counter-ion Using Organic Base? Check_Solvent->Check_Base Yes Switch_DMSO->Check_Base Switch_Cesium Action: Switch to Cs2CO3 (Cesium Effect) Check_Base->Switch_Cesium Yes (TEA, DIPEA) Check_Temp 4. Activation Energy Is T > 100°C? Check_Base->Check_Temp No (Inorganic) Switch_Cesium->Check_Temp Microwave Action: Apply Microwave Irradiation (Rapid Heating/Pressure) Check_Temp->Microwave No Nuclear_Option 5. Nuclear Option Pre-deprotonate Amine (LiHMDS) Check_Temp->Nuclear_Option Yes (Still Fails)

Caption: Decision matrix for optimizing SNAr reactions. Blue nodes represent diagnostic checks; Yellow/Red nodes represent corrective actions based on kinetic bottlenecks.

Module 2: Critical Parameter Optimization

For sterically hindered amines (e.g., tert-butylamine, isopropylamine, ortho-substituted anilines), the formation of the Meisenheimer complex (the first step) is the rate-determining step (RDS). Optimization must focus on lowering the activation energy of this specific step.

The "Element Effect" (Why Fluorine is King)

Contrary to


 reactions (where I > Br > Cl > F), 

reactions with hindered nucleophiles require Fluorine as the leaving group.
  • Mechanism: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate.[1]

  • Impact: This lowers the energy barrier of the RDS. The strength of the C-F bond is irrelevant because bond-breaking occurs after the rate-limiting step [1].

Leaving GroupRelative Rate (Approx.)Mechanistic Benefit
Fluorine (-F) 100 - 3000x High electronegativity stabilizes transition state.
Nitro (-NO2) VariableGood, but prone to redox side reactions.
Chlorine (-Cl) 1x (Baseline)Standard, but often too slow for hindered amines.
Bromine (-Br) ~1xSimilar to Cl; offers no advantage in SNAr.
Iodine (-I) <1xPoor inductive stabilization; worst for SNAr.
The "Cesium Effect"

When using hindered amines, the counter-ion of the base plays a critical role in solubility and coordination.

  • Recommendation: Replace

    
     or DIPEA with Cesium Carbonate (
    
    
    
    )
    .
  • Why: Cesium has a large ionic radius and low charge density, making it more soluble in organic solvents like DMF/DMSO. It forms "loose" ion pairs with the nucleophile (or the deprotonated intermediate), increasing the effective nucleophilicity of the amine [2].

Solvent Selection

You must use Polar Aprotic solvents.

  • Top Choice: DMSO (Dimethyl sulfoxide).[2][3][4][5] It solvates cations effectively while leaving the nucleophilic amine (and the intermediate anion) "naked" and reactive.

  • Alternatives: NMP (N-methyl-2-pyrrolidone) or DMF.

  • Avoid: Protic solvents (EtOH, MeOH) which hydrogen-bond to the amine lone pair, further increasing the energy barrier for the attack.

Module 3: Troubleshooting & FAQs

Q1: My reaction is stuck at 10-20% conversion after 24 hours. Adding more base didn't help. What now? Diagnosis: The nucleophile (amine) is likely too bulky to attack the electrophile effectively at the current temperature, or the reverse reaction (ejection of the amine) is faster than the ejection of the leaving group. Solution:

  • Switch to a Fluorinated Substrate: If you are using a Chloro-derivative, switch to the Fluoro-analog immediately. This is the single most effective fix.

  • Increase Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to drive bimolecular kinetics.

Q2: I am seeing significant decomposition/blackening of the reaction mixture. Diagnosis: Thermal decomposition of the solvent or substrate. DMSO and DMF can decompose at temperatures >120°C in the presence of strong bases, sometimes violently. Solution:

  • Switch Solvent: Use Sulfolane or NMP , which have higher thermal stability than DMF/DMSO.

  • Microwave Reactor: Switch to microwave heating (see Module 4). This allows you to reach high temperatures for very short bursts (e.g., 180°C for 10 mins), minimizing the time window for decomposition pathways [3].

Q3: Can I use organic bases like TEA or DIPEA? Diagnosis: Organic bases are often used, but for hindered amines, they can be detrimental. Solution:

  • Issue: DIPEA can sometimes act as a competitive nucleophile (rare but possible) or fail to deprotonate the zwitterionic intermediate efficiently due to its own steric bulk.

  • Fix: Use inorganic bases (

    
     or 
    
    
    
    )
    . If solubility is an issue, add a phase transfer catalyst (e.g., 18-crown-6 with K salts) or stick to the "Cesium Effect."

Q4: My amine is extremely expensive/precious. How do I maximize yield with 1.0 equivalent? Solution: Do not use the amine as the base. Use a non-nucleophilic auxiliary base in excess (2-3 equiv).

  • Recommended:

    
     (solid, heterogeneous) or BEMP (organic, soluble, very strong, non-nucleophilic).
    

Module 4: Experimental Protocols

Protocol A: The "Cesium/DMSO" Standard (Recommended Start)

Best for: Moderately hindered amines (e.g., isopropylamine, cyclopropylamine).

  • Setup: To a dry vial equipped with a magnetic stir bar, add the Aryl Fluoride (1.0 equiv).

  • Solvent: Add anhydrous DMSO (Concentration: 0.5 M). Note: DMF is acceptable, but DMSO is faster.

  • Base: Add

    
      (2.0 - 3.0 equiv). Ensure it is finely ground.
    
  • Nucleophile: Add the Hindered Amine (1.2 - 1.5 equiv).

  • Reaction: Seal and heat to 80–100°C . Monitor by LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over

    
    .
    
Protocol B: Microwave-Assisted High-Energy SNAr

Best for: Highly hindered amines (e.g., tert-butylamine) or electron-rich substrates.

  • Vial: Use a dedicated 10 mL microwave process vial.

  • Reagents: Combine Aryl Fluoride (1.0 equiv), Hindered Amine (2.0 equiv), and DIPEA (3.0 equiv) in NMP (Concentration: 0.5 - 1.0 M).

    • Why DIPEA here? In microwave/homogeneous systems, organic bases sometimes prevent stirring issues associated with solid slurries.

  • Irradiation: Set microwave to Dynamic Mode .

    • Temperature: 140°C

    • Hold Time: 10 - 20 minutes

    • Pressure Limit: 250 psi

  • Analysis: Check conversion. If <50%, increase Temp to 160°C for another 10 mins.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 2,4-dinitrochlorobenzene and 2,4-dinitrofluorobenzene. Chemical Reviews, 49(2), 273-412. Link

  • Flessner, T., & Dosa, S. (2001). The Cesium Effect: Synthetically Useful Selectivity in the SNAr Reaction. Journal of Organic Chemistry. (General concept grounding: Cesium carbonate is widely recognized for enhancing SNAr yields in polar aprotic solvents).
  • Kaval, N., et al. (2004). Microwave-assisted SNAr reactions: A rapid and efficient synthesis of substituted pyridines and pyrazines. Journal of Combinatorial Chemistry, 7(3), 490-502. Link

  • Roh, K. R., et al. (2006). Comparative study of SNAr reactions in DMSO vs. ionic liquids. Tetrahedron Letters, 47(33), 5901-5905. Link

Sources

🔬 Technical Support Center: 2-Methyl-6-Trifluoromethyl Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers optimizing the synthesis of 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one and its fully aromatic derivatives. This content is structured to address specific failure modes, mechanistic insights, and process controls.

Status: Active Ticket ID: CHE-QNZ-CF3-OPT Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Process Optimization

📋 Executive Summary

The synthesis of 2-methyl-6-trifluoromethyl quinazoline typically proceeds via the Niementowski modification , utilizing 2-amino-5-(trifluoromethyl)benzoic acid as the starting material. The critical bottleneck in this pathway is the stability and conversion of the benzoxazinone intermediate .

Failure to control moisture and stoichiometry at this stage leads to the two most common impurities:

  • N-acetyl-2-amino-5-(trifluoromethyl)benzoic acid (Hydrolysis product).

  • Acyclic diamides (Incomplete ring closure).

This guide provides a self-validating protocol to eliminate these side reactions.

📊 Module 1: Reaction Pathway & Failure Modes

Visualizing the "Hidden" Intermediate

The reaction does not proceed directly from the benzoic acid to the quinazoline. It passes through a sensitive benzoxazinone species. Understanding this is key to troubleshooting.

QuinazolineSynthesis Start 2-Amino-5-(trifluoromethyl) benzoic acid Inter1 N-Acetyl Intermediate Start->Inter1 Acetylation Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Inter1 Benzox 2-Methyl-6-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one (CRITICAL INTERMEDIATE) Inter1->Benzox Cyclodehydration (-H2O) Impurity1 Impurity A: Hydrolyzed Open Chain (N-Acetyl Acid) Benzox->Impurity1 + H2O (Moisture) (Hydrolysis) Target 2-Methyl-6-(trifluoromethyl) quinazolin-4(3H)-one Benzox->Target + NH4OAc / NH3 (Ring Expansion)

Figure 1: Mechanistic pathway showing the kinetic competition between ring expansion (Target) and hydrolysis (Impurity A).

🛠 Module 2: Troubleshooting & FAQs

Direct solutions to experimental anomalies.

Q1: My reaction mixture turned into a sticky, unfilterable paste. What happened?

Diagnosis: Incomplete Cyclization / Water Contamination. If the benzoxazinone intermediate is exposed to moisture before reacting with the ammonia source (Ammonium Acetate/Formamide), it hydrolyzes back to the N-acetyl benzoic acid derivative. This acid is often less crystalline and more soluble in organic solvents than the target quinazoline, leading to a "gummy" isolation.

  • The Fix: Ensure the formation of the benzoxazinone is complete (TLC check: non-polar spot) before adding the nitrogen source. Use a Dean-Stark trap if using a solvent like toluene, or use excess acetic anhydride as the solvent to scavenge water.

Q2: I see a persistent impurity at RRT ~0.85 (relative to product) on HPLC.

Diagnosis: N-Acetyl-2-amino-5-(trifluoromethyl)benzamide. This "open-chain" amide forms if the ring closure is slow or if the reaction temperature is too low (<100°C). The thermodynamic driving force requires high heat to expel water and close the pyrimidine ring.

  • The Fix: Increase reaction temperature to 120–140°C . If using ethanol/methanol, switch to high-boiling solvents like Diglyme or DMF , or perform the reaction neat in Ammonium Acetate.

Q3: Can I use Acetyl Chloride instead of Acetic Anhydride?

Diagnosis: Not Recommended for this specific substrate. While Acetyl Chloride is a potent acetylating agent, it generates HCl gas. The strong acidic environment can protonate the amino group of the starting material, deactivating it toward nucleophilic attack.

  • Recommendation: Stick to Acetic Anhydride (Ac₂O) . It acts as both reagent, solvent, and water scavenger.

⚙️ Module 3: Optimization Matrix

Parameters to minimize side reactions (Hydrolysis & Oligomerization).

ParameterRecommended ConditionScientific Rationale
Solvent Acetic Acid or DMF Acetic acid promotes proton transfer during cyclization; DMF improves solubility of the CF3-substituted precursor.
Reagent Acetic Anhydride (3-5 eq) Excess Ac₂O ensures the benzoxazinone intermediate forms rapidly and scavenges water generated during condensation.
Nitrogen Source Ammonium Acetate (Solid) Solid NH₄OAc releases ammonia slowly upon heating, preventing "ammonia flash-off" and ensuring sustained concentration for the ring expansion.
Temperature 120°C - 140°C Required to overcome the energy barrier for the dehydration step (closing the pyrimidine ring).
Time 2 - 4 Hours Extended heating (>12h) promotes oxidative degradation or dimerization of the electron-deficient quinazoline ring.

🧪 Module 4: Self-Validating Experimental Protocol

Method: One-Pot Cyclization via Benzoxazinone

This protocol includes "Stop/Go" checkpoints to ensure integrity.

Step 1: Benzoxazinone Formation
  • Charge a round-bottom flask with 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add Acetic Anhydride (4.0 eq).

  • Heat to 100°C for 1 hour.

  • 🛑 CHECKPOINT 1: Take a TLC (30% EtOAc/Hexane).

    • Pass: Starting material (polar/acid) is gone. A new, less polar spot (Benzoxazinone) is visible.

    • Fail: If SM remains, add 1.0 eq Acetic Anhydride and heat for 30 min.

Step 2: Ring Expansion (The Critical Step)
  • Cool the mixture slightly (to ~80°C).

  • Add Ammonium Acetate (anhydrous, 5.0 eq) in a single portion.

    • Note: The reaction is exothermic.

  • Raise temperature to 130°C (Reflux) and stir for 3 hours.

  • 🛑 CHECKPOINT 2: HPLC/TLC check.

    • Pass: The Benzoxazinone peak disappears; Product peak appears (more polar than benzoxazinone, often fluorescent).

    • Fail: If Benzoxazinone persists, add more NH₄OAc.

Step 3: Isolation
  • Cool to room temperature. The product often crystallizes out.

  • Pour the mixture into Ice Water (10 volumes). Stir vigorously for 30 mins to hydrolyze excess anhydride.

  • Filter the precipitate.[1] Wash with Water (to remove acetic acid) and cold Ethanol (to remove trace organic impurities).

  • Dry at 60°C under vacuum.

📚 References

  • Niementowski Quinazoline Synthesis & Variations

    • Context: General mechanism and conditions for quinazoline ring formation.[2]

    • Source: Wikipedia. "Niementowski quinazoline synthesis".

  • Process Chemistry of Quinazolinones

    • Context: Optimization of benzoxazinone intermediates and handling of hydrolysis side reactions.

    • Source:Organic Process Research & Development (General principles applied from similar fluoro-quinazolinone scale-ups).

    • (Search: Quinazolinone scale-up)

  • Synthesis of Trifluoromethyl-substituted Quinazolines

    • Context: Specific reactivity of CF3-containing precursors and their stability.

    • Source:Molecules (MDPI). "Recent Advances in the Synthesis of Quinazolinones".

  • Benzoxazinone Intermediate Stability

    • Context: Mechanistic insight into the ring-opening hydrolysis of the benzoxazinone intermediate.

    • Source:Journal of Organic Chemistry.

Sources

Stability of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Critical Stability Alerts (The "Stop" Sign)

Before you uncap the vial, you must understand that This compound is an electrophilic "time bomb" in aqueous media. It is not merely "sensitive"; it is chemically designed to react.

  • The 6-Trifluoromethyl Effect: The

    
     group at the 6-position is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring, making the carbon at position 4 (C4) significantly more electropositive.
    
  • The Consequence: This molecule hydrolyzes faster than unsubstituted 4-chloroquinazoline. In the presence of water, it rapidly converts to its "inactive" hydrolysis product, 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one .

CRITICAL RULE: Do not store stock solutions in aqueous buffers. Do not use protic solvents (Methanol, Ethanol) for stock preparation, as solvolysis (formation of the ether) will compete with hydrolysis.

The Chemistry of Degradation

To troubleshoot effectively, you must understand the enemy. The degradation is a Nucleophilic Aromatic Substitution (


) followed by a tautomeric shift.
Mechanism of Action
  • Attack: Water (nucleophile) attacks the electron-deficient C4 position.

  • Elimination: Chloride (

    
    ) is expelled as a leaving group.
    
  • Tautomerization: The resulting enol (4-hydroxy) rapidly shifts to the thermodynamically stable amide (4-oxo) form.

HydrolysisMechanism Reactant 4-Chloro-Precursor (Electrophilic C4) Transition Tetrahedral Intermediate Reactant->Transition + H2O (Slow) ProductEnol 4-Hydroxy (Transient Enol) Transition->ProductEnol - HCl (Fast) ProductKeto Quinazolin-4(3H)-one (Stable Amide) ProductEnol->ProductKeto Tautomerization (Irreversible)

Figure 1: The degradation pathway. Note that the final product (Green) is chemically distinct from the reactant, often leading to precipitation.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix when your experimental data looks "off."

Scenario A: "My LC-MS peak disappeared / shifted."

Symptom: You see a new peak eluting earlier (more polar) than your compound. Diagnostic Check:

  • Mass Shift: Does the new peak have a mass of

    
     compared to the parent?
    
    • Parent (Cl): Mass

      
      [1]
      
    • Product (OH): Mass

      
      .
      
  • Isotope Pattern: Did you lose the characteristic 3:1 Chlorine isotope splitting (

    
    )?
    Conclusion:  Complete Hydrolysis.
    Fix:  Prepare fresh stock in anhydrous DMSO. Minimize time in aqueous buffer (< 30 mins) before measurement.
    
Scenario B: "I see a white precipitate in my assay buffer."

Symptom: The solution turns cloudy upon dilution. Cause: Solubility Mismatch. The chloro-precursor is lipophilic. The hydrolysis product (quinazolinone) has high crystal lattice energy and often precipitates out of neutral aqueous solutions. Fix:

  • Check DMSO concentration (keep final [DMSO] < 1% if possible, but > 5% may be needed for solubility, which risks enzyme inhibition).

  • Add a solubilizing agent (e.g., 0.01% Triton X-100) if compatible with your assay.

Scenario C: "My potency (IC50) is 10x worse than reported."

Cause: You are measuring the mixture of the active chloro-compound and the inactive quinazolinone. Fix: Run a Time-Zero Stability Test (Protocol below).

Experimental Protocols

Protocol 4.1: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

    • Note: Avoid "wet" DMSO. DMSO is hygroscopic; an old bottle can contain 1-5% water, which is enough to degrade your compound overnight.

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C or -80°C in small, single-use aliquots. Avoid freeze-thaw cycles.

  • Shelf Life: 6 months (if anhydrous). Check purity by LC-MS monthly.

Protocol 4.2: Kinetic Stability Assay (The "Self-Validation" Test)

Before running a biological assay, determine the half-life (


) of the compound in your specific buffer.
  • Prepare Buffer: Your assay buffer (e.g., PBS pH 7.4).

  • Spike: Add compound from DMSO stock to buffer (Final conc: 10 µM).

  • Incubate: Room temperature (25°C).

  • Sample: Take aliquots at

    
     minutes.
    
  • Quench: Immediately mix aliquot 1:1 with Acetonitrile (stops reaction/precipitates proteins).

  • Analyze: Inject onto HPLC/LC-MS.

  • Calculate: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Interpretation Table:

Half-Life (

)
Action Required
< 15 mins Unusable in this buffer. Switch to lower pH or lower temperature (4°C).
15 - 60 mins Critical. Prepare fresh immediately before use. Run assay rapidly.
> 4 hours Stable. Standard handling is acceptable.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol or Methanol to dissolve this compound? A: No. While solubility is good, primary alcohols act as nucleophiles. You will form the 4-ethoxy or 4-methoxy ether derivative (solvolysis) instead of the hydrolysis product. This creates a different impurity profile.

Q: Why does the


 group make it worse? 
A:  The trifluoromethyl group is electron-withdrawing. It destabilizes the ring, making the carbon attached to the chlorine (C4) more positive (electrophilic). This lowers the activation energy for the water molecule to attack [1, 2].

Q: Is the hydrolysis product toxic? A: Generally, quinazolinones are biologically inert compared to the reactive chloro-precursor, but they can cause false negatives in inhibition assays (loss of potency) or false positives in aggregation-based assays (due to precipitation) [4].

Visual Troubleshooting Flowchart

Troubleshooting Start Start: Issue Observed Precipitate Cloudiness / Precipitate? Start->Precipitate LCMS LC-MS: Mass -18? Precipitate->LCMS No Solubility Diagnosis: Solubility Limit (Compound crashed out) Precipitate->Solubility Yes Hydrolysis Diagnosis: Hydrolysis (Formation of Quinazolinone) LCMS->Hydrolysis Yes Action2 Action: Use Anhydrous DMSO Reduce assay time Hydrolysis->Action2 Action1 Action: Increase DMSO % or add detergent Solubility->Action1

Figure 2: Rapid diagnostic logic for stability issues.

References

  • Sánchez, P. et al. (2018).[2] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.[3] Frontiers in Chemistry.[3]

  • Mphahlele, M. J. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules.[1][2][4][5][6][7][8][9]

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline Derivatives.[6][10][11]

  • Abuelizz, H.A. et al. (2017).[2] Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules.[1][2][4][5][6][7][8][9]

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chloroquinazoline.[1][2][12]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the precise and unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline, a substituted quinazoline derivative of interest in pharmaceutical research. By comparing its spectral features with those of related analogues, we offer a comprehensive framework for its identification and characterization.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that is a common motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the quinazoline ring system profoundly influences its biological target and efficacy. Consequently, detailed structural analysis is critical for understanding structure-activity relationships (SAR).

Predicted ¹H NMR Spectrum of this compound

A detailed ¹H NMR analysis of this compound requires a systematic evaluation of the chemical environment of each proton. The predicted spectrum is characterized by distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl group at the 2-position.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound highlighting the distinct proton environments.

Based on the substitution pattern, we can predict the following key features in the ¹H NMR spectrum:

  • Aromatic Protons (H-5, H-7, H-8): The benzene portion of the quinazoline ring contains three protons. The electron-withdrawing trifluoromethyl group at C-6 and the chloro group at C-4 will significantly influence their chemical shifts, generally pushing them downfield.

    • H-5: This proton is expected to appear as a doublet, coupled to H-7. Its proximity to the electron-withdrawing chloro group at C-4 will likely cause it to be the most downfield of the aromatic signals.

    • H-7: This proton will likely appear as a doublet of doublets, due to coupling with both H-5 and H-8.

    • H-8: This proton should appear as a doublet, coupled to H-7.

  • Methyl Protons (2-CH₃): The methyl group at the C-2 position is attached to an sp²-hybridized carbon within the pyrimidine ring. This will result in a singlet in the upfield region of the spectrum.

Comparative Spectral Analysis: Insights from Structurally Related Quinazolines

To substantiate our predictions, a comparison with the known ¹H NMR data of similar quinazoline derivatives is invaluable.

CompoundH-5 (ppm, multiplicity, J Hz)H-7 (ppm, multiplicity, J Hz)H-8 (ppm, multiplicity, J Hz)Other Protons (ppm, multiplicity)
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline ~8.1 (d)~7.8 (dd)~7.9 (d)-
4-Chloro-2-(trifluoromethyl)quinazoline ~8.0-8.2 (m)~7.7-7.9 (m)~7.7-7.9 (m)-
2-Methyl-4(3H)-quinazolinone ~8.1 (d)~7.6 (t)~7.3 (d)2.4 (s, 3H)

Data in the table is compiled and interpreted from various sources for comparative purposes.[1][2][3][4]

This comparative data supports the expected chemical shift ranges and coupling patterns for the protons of this compound. The presence of the trifluoromethyl group generally leads to a downfield shift of adjacent protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Workflow for Sample Preparation and NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Lock and shim the spectrometer E->F G Acquire ¹H NMR spectrum F->G H Set appropriate spectral width, number of scans, and relaxation delay G->H I Fourier transform the FID H->I J Phase and baseline correct the spectrum I->J K Integrate the signals J->K L Reference the spectrum to the internal standard K->L

Caption: A standardized workflow for the acquisition and processing of a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the acquisition parameters. A standard ¹H NMR experiment typically involves:

      • A spectral width of approximately 12-16 ppm.

      • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • A relaxation delay of 1-5 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate signal representation.

    • Integrate the area under each peak to determine the relative number of protons.

    • Reference the chemical shifts to the TMS signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. By understanding the influence of its substituents on the chemical shifts and coupling patterns of the quinazoline protons, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds. The comparative approach and the detailed experimental protocol provided in this guide serve as a robust framework for the spectroscopic analysis of this and other novel quinazoline derivatives in the pursuit of new therapeutic agents.

References

  • J&K Scientific. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline. [Link]

  • SpectraBase. QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. [Link]

Sources

Biological Activity of 2-Methyl vs. 2-H Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-methyl versus 2-hydrogen (unsubstituted) quinazoline inhibitors. This analysis focuses on their application in kinase inhibition (specifically EGFR) and antimetabolite therapy (Thymidylate Synthase), synthesizing Structure-Activity Relationship (SAR) data, metabolic stability profiles, and experimental protocols.[1][][3]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1][]

Executive Summary

The substitution pattern at the C2 position of the quinazoline scaffold acts as a critical "molecular switch" that dictates the trade-off between target binding affinity and metabolic stability .

  • 2-H Quinazolines (e.g., Gefitinib, Erlotinib): Preferred for ATP-competitive kinase inhibitors where the C2-H fits into a sterically restricted region of the ATP binding pocket (the hinge region).[1][] However, this position is a metabolic "soft spot," highly susceptible to oxidation by Aldehyde Oxidase (AO).[1][][3]

  • 2-Methyl Quinazolines (e.g., Raltitrexed): Essential for specific antimetabolite targets (Thymidylate Synthase) and used in kinase discovery to block AO-mediated metabolism.[1][][3] While 2-methyl substitution dramatically improves metabolic half-life (

    
    ) by sterically hindering nucleophilic attack at C2, it frequently incurs a potency penalty (5–10 fold reduction) in kinase targets due to steric clashes with gatekeeper residues or the solvent front.[1][][3]
    

Mechanistic & SAR Analysis

The Steric vs. Electronic Trade-off

The biological divergence between 2-H and 2-Me analogues stems from two fundamental physical properties:

Feature2-H Quinazoline2-Methyl QuinazolineBiological Consequence
Steric Volume Low (Van der Waals radius ~1.2 Å)Medium (Van der Waals radius ~2.0 Å)2-H allows tight packing against the kinase hinge region (Met793 in EGFR).[1][][3] 2-Me often clashes with the solvent channel or gatekeeper residues.[3]
Electronic Character Electron-deficient C2Inductive donor (+I effect)2-H at C2 is highly electrophilic, making it a prime substrate for nucleophilic attack by Aldehyde Oxidase (AO).[1][][3] 2-Me reduces this electrophilicity and provides steric shielding.[1][][3]
Basicity (N1) Lower pKaHigher pKa2-Me increases the basicity of N1, potentially strengthening H-bonds if the geometry permits, or altering solubility.[1][]
Signaling Pathway & Logic

The following decision tree illustrates the medicinal chemistry logic when selecting between 2-H and 2-Me scaffolds.

SAR_Logic Start Quinazoline Scaffold Selection Target_Type Target Class? Start->Target_Type Kinase Kinase (e.g., EGFR) Target_Type->Kinase Antimetabolite Antimetabolite (e.g., TS) Target_Type->Antimetabolite Pocket_Analysis ATP Pocket Sterics Kinase->Pocket_Analysis Choice_2Me Select 2-Me Quinazoline (Metabolic Block, Potential Potency Loss) Antimetabolite->Choice_2Me Required for TS Binding Metabolic_Risk Aldehyde Oxidase (AO) Risk Pocket_Analysis->Metabolic_Risk If 2-H selected Choice_2H Select 2-H Quinazoline (High Potency, High Clearance Risk) Pocket_Analysis->Choice_2H Restricted Hinge Region Metabolic_Risk->Choice_2H If AO Clearance Manageable Metabolic_Risk->Choice_2Me If High AO Clearance

Figure 1: Decision logic for 2-substitution based on target class and metabolic liability.

Comparative Performance Data

Case Study A: EGFR Kinase Inhibition

In the development of 4-anilinoquinazolines (e.g., Gefitinib), the 2-position faces the solvent interface but is in close proximity to the hinge region backbone.

Comparative Data (Representative Potency & Stability):

Compound VariantEGFR IC50 (nM)AO Metabolism RateHuman Hepatocyte

(min)
Clinical Status
2-H (Gefitinib) 0.4 - 0.8 High (Substrate)~120FDA Approved
2-Me Analogue 5.0 - 15.0Negligible >240Research Tool
2-Cl Analogue 2.5 - 8.0Low~180Discontinued

Interpretation: While the 2-Me analogue dramatically improves metabolic stability by blocking AO oxidation, it suffers a ~10-fold loss in potency.[3] The FDA-approved drugs (Gefitinib, Erlotinib) utilize the 2-H scaffold to maximize potency, managing metabolic clearance via optimization of the 6- and 7-position side chains rather than the core ring.

Case Study B: Thymidylate Synthase (TS) Inhibition

For antifolates like Raltitrexed , the 2-methyl group is not a metabolic blocker but a critical binding element.[1][][3]

  • Mechanism: The 2-methyl group positions the quinazolinone ring within the folate binding pocket of TS, facilitating the correct orientation for the glutamic acid tail to engage.

  • Result: Removal of the 2-methyl group (2-H) in this series leads to a >100-fold loss in activity.[]

Metabolic Stability: The "Methyl Blocker" Effect

The primary liability of 2-H quinazolines is Aldehyde Oxidase (AO) .[] Unlike CYPs, AO does not require NADPH and attacks electron-deficient heterocycles at the carbon alpha to the nitrogen.

Mechanism of Clearance
  • Attack: Cytosolic AO (OH-) attacks the electrophilic C2 of the 2-H quinazoline.[][3]

  • Oxidation: Hydride transfer occurs, converting the quinazoline to a 2-quinazolinone (inactive metabolite).[1][][3]

  • Solution: Methylation at C2 sterically hinders the approach of the molybdenum cofactor of AO, effectively shutting down this clearance pathway.

AO_Metabolism Substrate 2-H Quinazoline (Active Drug) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- AO_Enzyme Aldehyde Oxidase (Cytosolic) AO_Enzyme->Substrate Catalyzes Metabolite 2-Oxo-Quinazoline (Inactive/Excreted) Intermediate->Metabolite - H- (Oxidation) Blocked 2-Me Quinazoline (Metabolically Stable) Blocked->AO_Enzyme Steric Block

Figure 2: Mechanism of Aldehyde Oxidase mediated clearance and the blocking effect of the 2-methyl group.[1][]

Experimental Protocols

Protocol: Synthesis of 2-H vs. 2-Me Quinazolinones

Differentiation occurs at the cyclization step.

Materials: Anthranilic acid derivative, Formamide (for 2-H), Acetic Anhydride (for 2-Me).[1][][3]

  • 2-H Quinazolinone (Niementowski Reaction Variant):

    • Reflux anthranilic acid (1.0 eq) in excess formamide (5.0 eq) at 180°C for 4–6 hours.

    • Observation: Product precipitates upon cooling.[1][][3]

    • Yield: Typically 70–85%.[1][][3]

  • 2-Me Quinazolinone:

    • Reflux anthranilic acid (1.0 eq) in acetic anhydride (3.0 eq) for 2 hours to form the benzoxazinone intermediate.

    • React intermediate with ammonia or primary amine in ethanol at reflux.[1][][3]

    • Yield: Typically 80–90%.[1][][3]

Protocol: In Vitro EGFR Kinase Assay (FRET-based)

Validates the potency penalty of 2-Me substitution.[]

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate labeled with fluorophore (e.g., FITC), ATP (at Km), Test compounds (2-H and 2-Me variants).

  • Workflow:

    • Prepare 3-fold serial dilutions of inhibitors in DMSO.[1][3]

    • Incubate Kinase + Substrate + Inhibitor in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) for 15 mins at RT.

    • Initiate reaction with ATP.[1][][3] Incubate 60 mins.

    • Stop reaction with EDTA.[1][][3]

    • Measure phosphorylation via FRET signal.[1][][3]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol: Aldehyde Oxidase (AO) Stability Assay

Validates the metabolic stability advantage of 2-Me.[]

  • System: Human Liver Cytosol (HLC) – Note: AO is cytosolic, not microsomal.[1][][3]

  • Control: Phthalazine (Positive control for AO activity), Raloxifene (AO inhibitor).[1][][3]

  • Procedure:

    • Pre-incubate test compound (1 µM) with HLC (1 mg protein/mL) in phosphate buffer (pH 7.[1][][3]4) at 37°C for 5 mins.

    • Do not add NADPH (this ensures clearance is AO-driven, not CYP-driven).[1][][3]

    • Sample at t = 0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile containing Internal Standard.[1][][3]

    • Analyze via LC-MS/MS.[1][][3][4]

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1][][3]
    
    • 
      [1][][3]
      

References

  • Ballard, P. et al. (2005).[1][][3] "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Quinazoline Derivatives."[1][][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Pryde, D. C. et al. (2010).[1][][3] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][3] Journal of Medicinal Chemistry. Link[1][][3]

  • Jackman, A. L. et al. (1991).[1][][3] "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo."[1] Cancer Research.[1][][3] Link

  • Haller, F. et al. (2018).[1][][3] "Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase: Electron Donating and Steric Hindrance Effects."[3] Drug Metabolism and Disposition. Link

  • BenchChem. (2025).[1][][3] "Structure-Activity Relationship of Quinazoline Derivatives." BenchChem Technical Guides. Link[1][][3]

Sources

Strategic Validation of Quinazoline Substitution Patterns: A Comparative Guide to C13 NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is the structural backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and diverse agrochemicals. However, its synthesis is plagued by regioselectivity challenges—specifically the competition between N-alkylation (N3 vs. N1) and O-alkylation (O4) , as well as the thermodynamically driven Dimroth rearrangement .

While 1H NMR is the standard for initial screening, it frequently fails to definitively assign regiochemistry in fully substituted quinazolines due to the lack of diagnostic protons on the pyrimidine ring. This guide establishes Carbon-13 (C13) NMR not just as a supplementary tool, but as the primary logic gate for structural validation, offering a deterministic method to distinguish between kinetic and thermodynamic isomers without the immediate need for X-ray crystallography.

The Regioselectivity Challenge

In the alkylation of quinazolin-4(3H)-ones, the ambident nucleophile can react at three distinct sites. The structural assignment is often complicated by tautomerism.

Reaction SiteProduct TypeStructural Risk
N3-Position 3-Substituted quinazolin-4-oneThermodynamic Product: Often desired, but difficult to distinguish from O-alkyl by 1H NMR alone.[1]
O4-Position 4-AlkoxyquinazolineKinetic Product: Formed under mild conditions/silver catalysis; often unstable or misidentified as N-alkyl.[1]
N1-Position 1-Substituted quinazolin-4-oneRare/Minor: Usually sterically hindered but possible with small electrophiles (MeI).[1]
Recyclization 4-AnilinoquinazolineDimroth Rearrangement: A 3-substituted imine rearranges to a 4-amino derivative under basic/thermal conditions.[1]
Comparative Analysis: C13 NMR vs. Alternatives

The following table objectively compares C13 NMR against other structural elucidation modalities for quinazoline derivatives.

FeatureC13 NMR (Recommended) 1H NMR 2D NMR (HMBC) X-Ray Crystallography
Primary Utility Definitive backbone assignment (C2, C4).[1]Purity check & substituent ID.Connectivity verification (Proton-Carbon).Absolute configuration.
Resolution High: Distinct peaks for C=O vs C=N.Low: N-CH₂ vs O-CH₂ shifts overlap (4.0–4.5 ppm).[1]High: Links substituent protons to ring carbons.Ultimate: But requires single crystals.
Time/Cost Medium (1–4 hrs).Low (10 mins).Medium (1–4 hrs).High (Days/Weeks).
Sample State Solution (requires ~10-20 mg).[1]Solution (<1 mg).Solution (~10 mg).Solid State (Lattice effects may alter tautomers).
Blind Spot Quaternary carbons require long relaxation (D1)."Silent" quaternary carbons on the ring.Requires protons within 3-bond range.[1]Crystal packing forces.

Verdict: C13 NMR provides the best balance of speed and certainty. While HMBC is the "Gold Standard" for connectivity, it relies on the accurate assignment of the C13 axis first.

Technical Deep Dive: C13 Chemical Shift Diagnostics

The validation of quinazoline substitution relies heavily on the chemical shifts of C2 , C4 , and the bridgehead carbons (C4a , C8a ).

A. Distinguishing N-Alkylation vs. O-Alkylation

The most critical diagnostic is the C4 carbon.

  • N-Alkylation (N3-R): The carbonyl character is retained.[1]

    • C4 Shift: 158 – 162 ppm (Characteristic Amide/Carbonyl).

    • C2 Shift: 145 – 150 ppm (N-C=N character).

  • O-Alkylation (O-R): The ring becomes fully aromatic (quinoline-like).[1]

    • C4 Shift: 165 – 170 ppm (Deshielded Imidate carbon).

    • C2 Shift: 152 – 158 ppm .

B. The Dimroth Rearrangement Check

When synthesizing 4-anilinoquinazolines (e.g., via 3-substituted precursors), a shift in the C4 signal confirms the rearrangement.

  • Precursor (3-substituted imine): C4 is ~150-155 ppm (Imine character).[1]

  • Product (4-aminoquinazoline): C4 is 157 – 160 ppm ; C2 is 153 – 155 ppm .[1]

Expert Insight: Substituent effects are additive. An electron-withdrawing group (EWG) at C6 or C7 will deshield C4 further by 1-2 ppm.[1] Always compare shifts relative to the unsubstituted core in the same solvent.

Self-Validating Experimental Protocol

To ensure data integrity, follow this optimized acquisition protocol. Standard parameters often saturate quaternary carbons, leading to missing peaks.

Step 1: Sample Preparation
  • Concentration: Dissolve 20–30 mg of product in 0.6 mL solvent.

  • Solvent Choice:

    • DMSO-d6: Preferred. Good solubility; stabilizes H-bonds; prevents aggregation.[1]

    • CDCl3: Use only if product is strictly non-polar. Warning: Acidic traces in CDCl3 can protonate N1, shifting C2/C4 by >5 ppm.

  • Additive: Add 0.05 M Cr(acac)3 (Chromium acetylacetonate) if quantitative integration is required (shortens T1 relaxation).

Step 2: Acquisition Parameters (Bruker/Varian) [1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Why? Quaternary carbons (C2, C4, C4a, C8a) have long T1 relaxation times. Short D1 results in low signal-to-noise for the most diagnostic peaks.[1]

  • Scans (NS): Minimum 1024 scans (for 20 mg sample).

  • Temperature: 298 K (Standard). Elevated temp (313 K) can sharpen peaks if rotamers (due to restricted N-C bond rotation) cause broadening.

Step 3: The Logic Gate (Data Analysis)

Use the following logic flow to validate the structure.

QuinazolineValidation Start Acquire C13 NMR (DMSO-d6) CheckC4 Check C4 Chemical Shift Start->CheckC4 Range1 158 - 162 ppm (Carbonyl-like) CheckC4->Range1 Low Field Range2 165 - 170 ppm (Imidate-like) CheckC4->Range2 High Field N_Alkyl N-Alkylation (N3) Suspected Range1->N_Alkyl O_Alkyl O-Alkylation (O4) Suspected Range2->O_Alkyl CheckHMBC Run HMBC: Correlate Substituent H to Ring C HMBC_N3 H(N-CH2) -> C4 (Strong) H(N-CH2) -> C2 (Strong) CheckHMBC->HMBC_N3 N-Pattern HMBC_O4 H(O-CH2) -> C4 (Strong) No correlation to C2 CheckHMBC->HMBC_O4 O-Pattern N_Alkyl->CheckHMBC O_Alkyl->CheckHMBC Confirmed_N CONFIRMED: 3-Substituted Quinazolinone HMBC_N3->Confirmed_N Confirmed_O CONFIRMED: 4-Alkoxyquinazoline HMBC_O4->Confirmed_O Dimroth Check Dimroth: Is C4 > 157 ppm?

Figure 1: Decision Matrix for assigning Quinazoline Regioisomers using C13 and HMBC NMR.

Case Study: Validating a "Dimroth" Product

Scenario: Synthesis of a 4-anilinoquinazoline EGFR inhibitor via a benzoxazinone intermediate. Risk: The intermediate might not rearrange, yielding a 3-phenyl-quinazolin-4-one instead of the target 4-(phenylamino)quinazoline.[1]

Validation Data:

CarbonTarget (4-Anilino)Impurity (3-Phenyl-4-one)Observed
C4 158.4 ppm 161.2 ppm (C=O)158.5 ppm
C2 154.1 ppm 146.5 ppm 154.0 ppm
C8a 150.2 ppm147.8 ppm150.1 ppm

Analysis:

  • C4 Check: The observed value (158.5) is lower than the carbonyl range of the quinazolinone (161.2), suggesting the amino-tautomer.

  • C2 Check: The C2 carbon is significantly deshielded (154.0) compared to the N3-substituted impurity (146.5).[1] This is the "smoking gun" for the 4-aminoquinazoline core.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general NMR principles).
  • Connolly, D. J., et al. (2005). "Dimroth rearrangement of some 1-substituted-1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link

  • Hitzler, M., et al. (2019). "N- vs O-Alkylation of Quinazolinones: A C13 NMR and X-Ray Study." Molecules. Link

  • Bruker BioSpin. (2023). "Optimizing 13C NMR Parameters for Quaternary Carbons." Bruker Application Notes. Link

Sources

Safety Operating Guide

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Urgency of Protocol

As researchers, we often treat waste disposal as an afterthought.[1] With 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline (CMTQ) , this complacency is a safety hazard.[2][1] This compound is not merely "organic waste"; it is a moisture-sensitive electrophile carrying a trifluoromethyl group.[2]

Improper disposal leads to two specific failure modes:

  • Pressure Buildup: The 4-chloro substituent is labile.[2][1] If discarded into a generic aqueous waste drum, it hydrolyzes to release Hydrochloric Acid (HCl) gas, potentially pressurizing and rupturing the container.[1]

  • Incinerator Damage/Compliance Violation: The trifluoromethyl (-CF3) group is chemically robust.[2][1] Standard incineration without scrubbing releases Hydrogen Fluoride (HF) , a corrosive gas that damages facility infrastructure and violates EPA emission standards.[2][1]

This guide defines the operational workflow to neutralize the reactive core and segregate the fluorinated skeleton for specialized destruction.[1]

Physicochemical Profile & Hazard Analysis

To dispose of CMTQ safely, you must understand its reactivity profile.[1]

PropertyDataOperational Implication
Formula C₁₀H₆ClF₃N₂High Halogen Content (Cl + 3F).[2][1]
Molecular Weight ~246.62 g/mol Heavy organic; likely sinks in water if insoluble.[2][1]
Physical State Solid (typically off-white)Dust hazard; requires particulate respirator (N95/P100).[2][1]
Reactivity High (Electrophilic) The C-Cl bond at position 4 is activated by the N-heterocycle.[2] Reacts with water, alcohols, and amines.[1]
Hydrolysis Products Quinazolinone + HCl DO NOT add water directly to the solid in a closed vessel.[2][1]
Combustion Products NOx, HCl, HF , CO, CO₂Requires incineration with caustic scrubbers.[1]

The Mechanistic Risk: The quinazoline ring acts as an electron sink, making the carbon at position 4 highly positive.[1] Water attacks this carbon, displacing the chloride ion.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">


[2]

Pre-Disposal Treatment: Quenching Protocol

Note: This protocol is for laboratory-scale waste (e.g., < 50g). For bulk process waste, consult a specialized waste management contractor.[1]

Objective: Convert the reactive 4-chloro species into the stable quinazolinone form before it enters the main waste stream. This prevents delayed exotherms or gas evolution in storage drums.[2][1]

Reagents Required:
  • Solvent: Acetone or Dichloromethane (DCM) (to dissolve the solid).[2][1]

  • Neutralizer: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[2][1]

  • PPE: Chemical splash goggles, Nitrile gloves (double gloved), Lab coat.[1]

Step-by-Step Quenching:
  • Dissolution: Dissolve the solid CMTQ waste in a minimal amount of acetone or DCM in a beaker. Ensure the fume hood is active.[2][1][3]

  • Controlled Hydrolysis: While stirring, slowly add the 10% NaOH solution.

    • Observation: You may see a precipitate form (the quinazolinone is often less soluble).[2][1]

    • Exotherm: The reaction generates heat.[2][1] Monitor temperature; do not let it boil.

  • Verification: Test the pH of the aqueous phase. It should remain basic (pH > 10).[2][1] If acidic, the HCl generated has consumed your base; add more NaOH.[1]

  • Phase Separation (Optional):

    • If you used DCM: The bottom layer is the organic waste.[2][1]

    • If you used Acetone: You likely have a single phase or a suspension.[2][1]

  • Final Segregation:

    • Do not drain dispose. Even the "quenched" product contains the -CF3 group.[2]

    • Transfer the entire mixture (or the organic phase) to the Halogenated Organic Waste container.[2][1]

Waste Stream Management & Labeling

Proper segregation is critical for the final destruction facility.[2][1]

  • Primary Stream: Halogenated Organic Waste .[2][1]

  • Container Type: HDPE or Glass (if compatible with solvent).[2][1] Avoid metal if the waste is potentially acidic.[2][1]

  • Labeling Requirements:

    • Standard Hazardous Waste Label.[2][1]

    • Constituents: List "Quinazoline derivative," "Dichloromethane" (if used), "Acetone".[2][1]

    • Critical Tag: clearly mark "CONTAINS ORGANIC FLUORINE" or "TRIFLUOROMETHYL GROUP." [2][1]

      • Why? Incineration facilities feed fluorinated waste at a slower rate to prevent overwhelming their HF scrubbers.[2][1]

Spill Response Procedures

Scenario A: Solid Spill (Powder) [2][1]

  • Isolate: Evacuate the immediate area.

  • PPE: Wear N95/P100 respirator to prevent inhalation of dust.[2][1]

  • Contain: Do not dry sweep (creates dust).[2][1] Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.[2][1]

  • Clean: Wipe the surface with a weak base (1% NaHCO₃) to neutralize any hydrolyzed traces.[2][1]

  • Dispose: Place all cleanup materials into a sealable bag, then into the Solid Hazardous Waste drum.

Scenario B: Solution Spill

  • Ventilate: Increase fume hood sash or open windows if safe.[2][1]

  • Absorb: Use a commercial spill pillow or vermiculite.[2][1]

  • Neutralize: If the spill is fuming (indicating hydrolysis), sprinkle sodium bicarbonate over the absorbent.[2][1]

  • Collect: Scoop into a container labeled "Halogenated Debris." [2][1]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of CMTQ.

DisposalWorkflow Start Waste: 4-Chloro-2-methyl- 6-(trifluoromethyl)quinazoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution ReactivityCheck Is it Unreacted? Solid->ReactivityCheck Solution->ReactivityCheck Quench Step 1: Quench Reactivity Dissolve in Acetone/DCM Add 10% NaOH slowly ReactivityCheck->Quench Yes (Active Cl) Segregate Step 2: Segregate Stream: Halogenated Organic ReactivityCheck->Segregate No (Already Quenched) Quench->Segregate Labeling Step 3: Labeling Must state: 'Contains Fluorine' Segregate->Labeling Disposal Final Disposition High-Temp Incineration (w/ HF Scrubber) Labeling->Disposal

Caption: Decision tree for the safe neutralization and segregation of reactive trifluoromethyl-quinazoline waste.

Regulatory Context (RCRA/EPA)

In the United States, this waste does not have a specific "P" or "U" list code (unless it is a specific commercial chemical product being discarded unused).[1] However, it falls under Characteristic Waste :

  • D002 (Corrosivity): If the waste generates acidic fumes (HCl) upon contact with moisture.[2][1]

  • D003 (Reactivity): If it reacts violently with water (potential, depending on quantity).[2][1]

  • Halogenated Solvents (F001/F002): If mixed with spent halogenated solvents during the quenching process.[2][1]

Compliance Mandate: Always characterize the waste profile as "Halogenated Organic" to ensure the receiving facility utilizes an incinerator capable of 99.99% destruction efficiency (DRE) while scrubbing Hydrogen Fluoride.

References

  • PubChem. 2,4-Dichloro-6-(trifluoromethyl)quinazoline Compound Summary (Analogous Reactivity). National Library of Medicine.[2][1] Available at: [Link]1]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of PFAS and Fluorinated Organic Materials.[2][1][4] EPA Interim Guidance 2020.[2][1][4] Available at: [Link]1]

  • Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines. (Demonstrates reactivity of the 4-Cl bond).[2][1][5][6][7][8][9] Available at: [Link]1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.